molecular formula C16H23N3OS B2971300 1-Cyclobutyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,4-diazepane CAS No. 2195874-68-9

1-Cyclobutyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,4-diazepane

Cat. No.: B2971300
CAS No.: 2195874-68-9
M. Wt: 305.44
InChI Key: CLHTWJCCPBJESA-UHFFFAOYSA-N
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Description

1-Cyclobutyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,4-diazepane (CAS 2195874-68-9) is a synthetic small molecule with a molecular formula of C16H23N3OS and a molecular weight of 305.44 g/mol . This diazepane derivative features a cyclobutyl group and a 2-(methylsulfanyl)pyridine-3-carbonyl moiety, which may confer specific binding affinity and functional activity in biological systems. The compound has a topological polar surface area of approximately 61.7 Ų and an XLogP3 value of 2.2, indicating favorable properties for cellular permeability . Diazepane-based compounds are of significant interest in medicinal chemistry and chemical biology for their potential as molecular probes or tool compounds. Researchers can utilize this chemical to investigate protein-ligand interactions, signal transduction pathways, and other cellular processes. It is suitable for use in various in vitro assays, including high-throughput screening, target validation, and mechanism-of-action studies. This product is strictly for laboratory research purposes. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(4-cyclobutyl-1,4-diazepan-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c1-21-15-14(7-3-8-17-15)16(20)19-10-4-9-18(11-12-19)13-5-2-6-13/h3,7-8,13H,2,4-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHTWJCCPBJESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCCN(CC2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclobutyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,4-diazepane involves multiple steps, typically starting with the preparation of the pyridine ring followed by the introduction of the cyclobutyl and diazepane groups. Common synthetic routes include:

Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,4-diazepane involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but its unique structure suggests it may have multiple modes of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyridine Ring

The pyridine ring’s substituents critically influence binding affinity and efficacy at nAChRs. Key analogs and their properties are summarized below:

Compound Name Pyridine Substituent Key Structural Features Binding Affinity (nAChR, Ki nM) Reference
1-(Pyridin-3-yl)-1,4-diazepane (Compound 1) Unsubstituted Minimal steric bulk, classical pharmacophore 12.5 ± 1.8
1-(5-Ethoxypyridin-3-yl)-1,4-diazepane (2) Ethoxy (R1) Increased hydrophobicity, moderate bulk 8.3 ± 1.2
1-(5-Phenylpyridin-3-yl)-1,4-diazepane (3) Phenyl (R1) High steric bulk, π-π stacking potential 45.6 ± 4.7
Target Compound 2-(Methylsulfanyl) Sulfur-mediated interactions, moderate bulk Not reported
  • Ethoxy vs. Methylsulfanyl : Compound 2’s ethoxy group enhances binding affinity (Ki = 8.3 nM) compared to the unsubstituted Compound 1 (Ki = 12.5 nM), likely due to improved hydrophobic complementarity . The target compound’s methylsulfanyl group may similarly enhance binding via sulfur’s polarizability, though steric effects could differ due to the larger atomic radius of sulfur versus oxygen.
  • The target compound’s methylsulfanyl group is less bulky than phenyl, suggesting a balance between steric compatibility and electronic effects.

Cyclobutyl vs. Cyclopropane Substituents

Cyclobutyl groups (as in the target compound) confer greater conformational rigidity and slightly larger steric volume compared to cyclopropane analogs. For example:

  • 1-Cyclopropanecarbonyl-4-(5-methoxypyrimidin-2-yl)-1,4-diazepane (CAS 2877630-87-8): Cyclopropane’s smaller size may allow tighter packing in binding pockets but reduces torsional stability .
  • Target Compound : Cyclobutyl’s four-membered ring may optimize interactions with hydrophobic pockets in nAChRs while maintaining moderate flexibility .

Research Findings and Implications

  • Binding Mode : The 1,4-diazepane scaffold orients toward the principal subunit of nAChRs, while the pyridine ring faces the complementary subunit, stabilized by C-loop interactions . The methylsulfanyl group’s position at pyridine-2 may influence hydrogen-bonding networks or hydrophobic contacts.
  • Efficacy Trends : Bulkier substituents (e.g., phenyl) reduce efficacy, whereas moderate groups (ethoxy, methylsulfanyl) enhance or maintain binding . The target compound’s methylsulfanyl group is hypothesized to improve ligand-receptor complementarity relative to unsubstituted analogs.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Cyclobutyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,4-diazepane, and how can reaction conditions be optimized?

  • Methodology : Utilize controlled copolymerization techniques, as described for structurally similar polycationic reagents (e.g., P(CMDA-DMDAAC)s). Key parameters include monomer ratios (e.g., cyclobutyl groups vs. pyridine derivatives), reaction temperature (50–80°C), and initiator concentrations (e.g., ammonium persulfate at 1–3 mol%) . For carbonyl group incorporation, employ stepwise acylation under inert atmospheres to prevent oxidation of methylsulfanyl moieties .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology : Combine X-ray crystallography (for solid-state conformation) with spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^13C-NMR to confirm cyclobutyl ring geometry and pyridine-3-carbonyl connectivity.
  • FT-IR : Identify characteristic bands for C=O (1650–1700 cm1^{-1}) and S–CH3_3 (650–750 cm1^{-1}) .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Q. What experimental protocols ensure stability during storage and handling?

  • Methodology : Conduct accelerated aging studies under varying humidity (20–80% RH) and temperature (4–40°C) to assess degradation pathways. Monitor hydrolytic stability of the diazepane ring and methylsulfanyl group using HPLC-PDA. Store in amber vials under nitrogen to prevent photolytic and oxidative degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and reactivity?

  • Methodology : Perform density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level to map frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. This identifies nucleophilic/electrophilic sites, such as the pyridine carbonyl group or diazepane nitrogen, guiding derivatization strategies . Compare computational results with experimental NMR chemical shifts to validate accuracy .

Q. What strategies resolve contradictions in biological activity data across assay platforms?

  • Methodology :

  • Dose-Response Reproducibility : Test the compound in parallel assays (e.g., cell-free enzymatic vs. cell-based) to isolate confounding factors like membrane permeability or efflux pump interference.
  • Metabolite Profiling : Use LC-MS/MS to identify active or inhibitory metabolites that may explain divergent results .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish assay-specific artifacts from true pharmacological effects .

Q. How can reaction mechanisms involving the methylsulfanyl-pyridine moiety be elucidated?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Substitute SS-CH3_3 with SS-CD3_3 to probe rate-determining steps in nucleophilic substitutions.
  • Trapping Intermediates : Use radical scavengers (e.g., TEMPO) or electrophilic traps (e.g., DABCO) to identify transient species in oxidative or alkylation reactions .
  • Computational Transition-State Modeling : Map energy barriers for sulfide oxidation or pyridine ring functionalization using Gaussian or ORCA software .

Q. What advanced techniques characterize surface adsorption or environmental interactions?

  • Methodology : Apply microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) to study adsorption on model indoor surfaces (e.g., silica or cellulose). Quantify partitioning coefficients between gaseous and condensed phases using environmental chamber experiments paired with GC-MS .

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